2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one
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Overview
Description
2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one is a complex organic compound that features a pyrazole ring fused to a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one typically involves the condensation of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 3-hydroxy-4H-chromen-4-one under acidic or basic conditions. The reaction can be catalyzed by various agents such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative
Reduction: Formation of a secondary alcohol
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a biological response. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol
- 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole
- 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-hydroxy-4H-chromen-4-one stands out due to its unique combination of a pyrazole ring and a chromenone structure. This fusion imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14N2O3 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(1-ethyl-5-methylpyrazol-4-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C15H14N2O3/c1-3-17-9(2)11(8-16-17)15-14(19)13(18)10-6-4-5-7-12(10)20-15/h4-8,19H,3H2,1-2H3 |
InChI Key |
RFYAJWXNRXQWEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=C(C(=O)C3=CC=CC=C3O2)O)C |
Origin of Product |
United States |
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